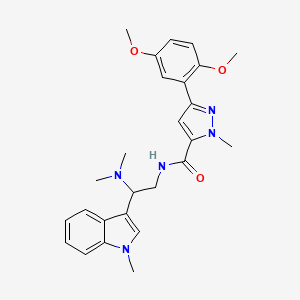

3-(2,5-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

描述

This compound features a pyrazole-5-carboxamide core substituted at position 3 with a 2,5-dimethoxyphenyl group and at position 1 with a methyl group. The amide nitrogen is further functionalized with a 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl side chain. The dimethylamino group enhances solubility, while the indole may contribute to π-π stacking interactions in target binding .

属性

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O3/c1-29(2)24(20-16-30(3)22-10-8-7-9-18(20)22)15-27-26(32)23-14-21(28-31(23)4)19-13-17(33-5)11-12-25(19)34-6/h7-14,16,24H,15H2,1-6H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKHMQBMDZLUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Features

Target Compound :

- Pyrazole substituents : 3-(2,5-dimethoxyphenyl), 1-methyl.

- Amide side chain: 2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl.

- Key functional groups: Methoxy (electron-donating), indole (aromatic heterocycle), dimethylamino (basic amine).

Analog Compounds () :

- Pyrazole substituents : 5-chloro, 3-methyl, 1-aryl (e.g., phenyl, 4-chlorophenyl, 4-fluorophenyl).

- Amide side chain: 4-cyano-1-aryl-pyrazol-5-yl.

- Key functional groups: Chloro (electron-withdrawing), cyano (strongly electron-withdrawing) .

Target Compound :

Analog Compounds :

- Synthesized using EDCI/HOBt in DMF with triethylamine, yielding 60–71% after recrystallization .

- Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) achieved 68% yield .

Physicochemical Properties and Analytical Data

Melting Points and Stability

- Target Compound : Expected higher melting point (>180°C) due to increased molecular complexity and hydrogen-bonding capacity from the indole and methoxy groups.

- Analogs () : Melting points range from 123–183°C, influenced by substituents. For example, 3d (4-fluorophenyl) melts at 181–183°C, while 3c (p-tolyl) melts at 123–125°C .

Spectroscopic Data

Substituent Effects on Bioactivity

- Target Compound: The dimethoxyphenyl group may enhance lipophilicity and CNS penetration, while the indole moiety could mimic tryptamine-derived neurotransmitters. The dimethylamino group may improve solubility and bioavailability.

- Analogs (): Chloro and cyano substituents likely reduce membrane permeability due to electron-withdrawing effects. These compounds may exhibit different target affinities compared to the target compound .

Receptor Binding Hypotheses

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。